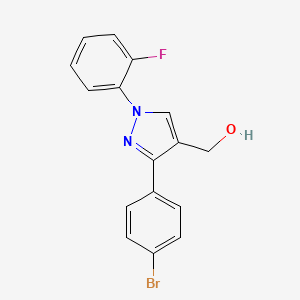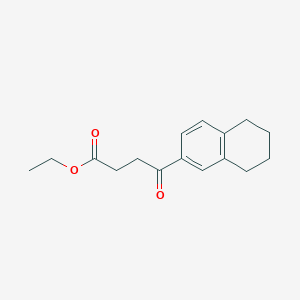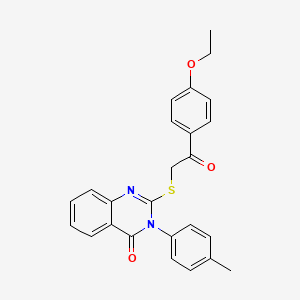
2-bromobenzaldehyde N-phenylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation of 2-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction can be represented as follows:
2-Bromobenzaldehyde+N-phenylthiosemicarbazide→2-Bromobenzaldehyde N-phenylthiosemicarbazone
化学反应分析
2-Bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
科学研究应用
2-Bromobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
作用机制
The mechanism of action of 2-bromobenzaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .
相似化合物的比较
2-Bromobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 2-Bromobenzaldehyde N-ethylthiosemicarbazone
- 2-Bromobenzaldehyde N-cyclohexylthiosemicarbazone
- 2-Thiophenecarbaldehyde N-phenylthiosemicarbazone
- 2-Ethoxybenzaldehyde N-phenylthiosemicarbazone
- 2-Methoxybenzaldehyde N-phenylthiosemicarbazone
These compounds share similar chelating properties but differ in their substituents, which can affect their biological activities and chemical reactivity .
属性
CAS 编号 |
301809-24-5 |
|---|---|
分子式 |
C14H12BrN3S |
分子量 |
334.24 g/mol |
IUPAC 名称 |
1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12BrN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+ |
InChI 键 |
OZKIYDAUXKPCPR-MHWRWJLKSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Br |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012000.png)
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)

![N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)
![N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012012.png)
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012026.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)

![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)


